

6-(Methylsulfonyl)nicotinonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-(Methylsulfonyl)nicotinonitrile**

Cat. No.: **B1315477**

[Get Quote](#)

A## Technical Guide: **6-(Methylsulfonyl)nicotinonitrile**

For Researchers, Scientists, and Drug Development Professionals

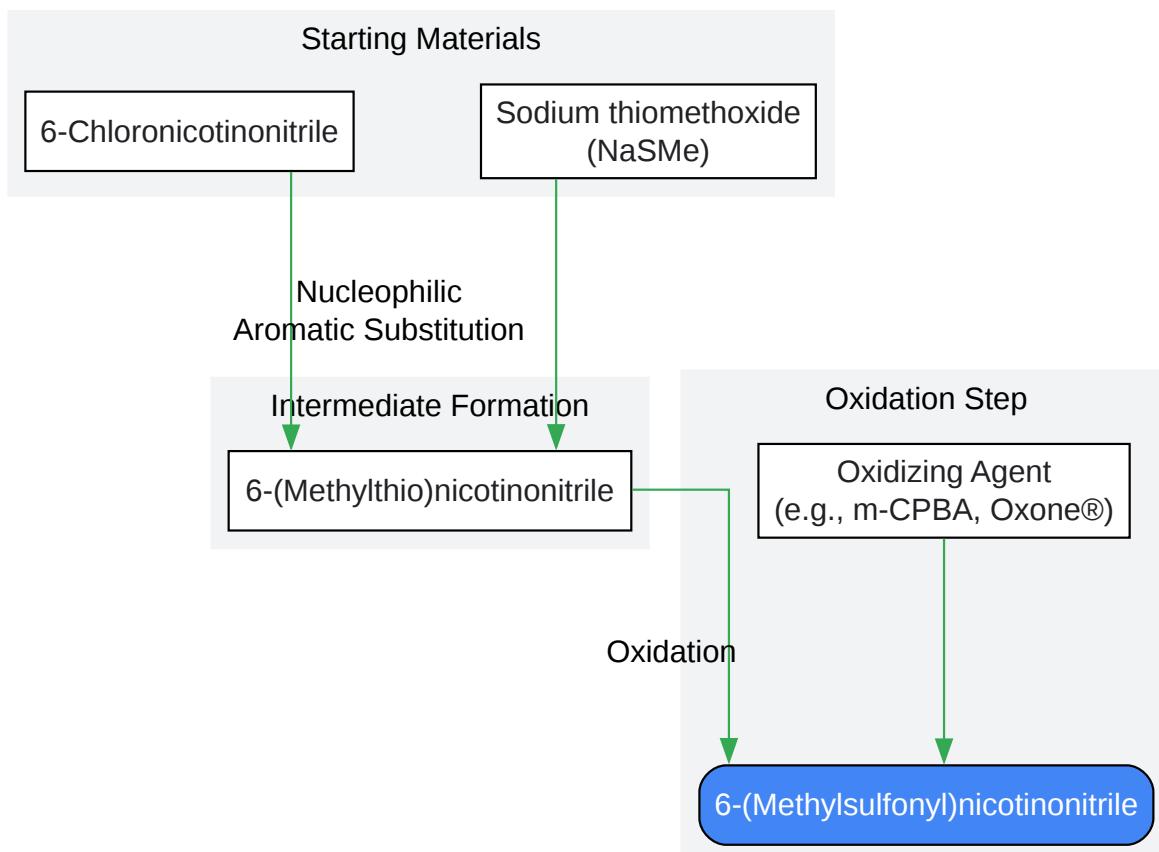
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **6-(Methylsulfonyl)nicotinonitrile**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

6-(Methylsulfonyl)nicotinonitrile is a substituted pyridine derivative. Its core chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	66154-68-5	[1] [2]
Molecular Formula	C ₇ H ₆ N ₂ O ₂ S	[1]
Molecular Weight	182.20 g/mol	[1] [2]
IUPAC Name	6-(Methylsulfonyl)pyridine-3-carbonitrile	
Synonyms	6-(methylsulfonyl)nicotinonitrile	[2]
Purity	Typically ≥98%	[2]
Appearance	Not explicitly stated, related compounds are solids.	
Melting Point	Data for the specific compound is not available. A related isomer, 2-(Methylsulfonyl)nicotinonitrile, has a melting point of 103-105 °C.	[3]
Boiling Point	Data for the specific compound is not available. A related compound has a boiling point of 204 °C (399 °F).	[4]
Solubility	Data for the specific compound is not available. A related compound, 6-Formyl-2-(methylsulfanyl)nicotinonitrile, is noted as being insoluble in water.	[5]
Storage Conditions	Store sealed in a dry place at 2-8°C or ambient temperature.	[1] [2]

Structural Identifiers:


- SMILES:N#CC1=CN=C(S(=O)(C)=O)C=C1[1]
- InChI Key:MCWUYKLVNZNIIM-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **6-(Methylsulfonyl)nicotinonitrile** are not readily available in the provided search results, a general synthetic approach can be inferred from established organic chemistry principles and synthesis routes for analogous compounds. A common method involves the oxidation of a corresponding thioether.

Conceptual Synthesis Workflow:

The synthesis likely starts from a precursor such as 6-chloronicotinonitrile or 6-(methylthio)nicotinonitrile.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **6-(Methylsulfonyl)nicotinonitrile**.

Experimental Protocol (Hypothetical):

- Step 1: Synthesis of 6-(Methylthio)nicotinonitrile (Intermediate).
 - To a solution of 6-chloronicotinonitrile in a suitable aprotic polar solvent like DMF or DMSO, add sodium thiomethoxide.
 - The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC or GC-MS.

- Upon completion, the reaction mixture is worked up, often by pouring into water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.
- Step 2: Oxidation to **6-(Methylsulfonyl)nicotinonitrile** (Final Product).
 - The crude 6-(methylthio)nicotinonitrile is dissolved in a chlorinated solvent such as dichloromethane (DCM).
 - An oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxyomonosulfate (Oxone®)) is added portion-wise, often at a reduced temperature (0 °C) to control the exothermic reaction.
 - The reaction is stirred until the starting material is consumed.
 - The mixture is then quenched, washed with a reducing agent solution (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate) to remove excess oxidant and acidic byproducts.
 - The final product is isolated by extraction, drying of the organic layer, and solvent evaporation. Purification is typically achieved by column chromatography or recrystallization.

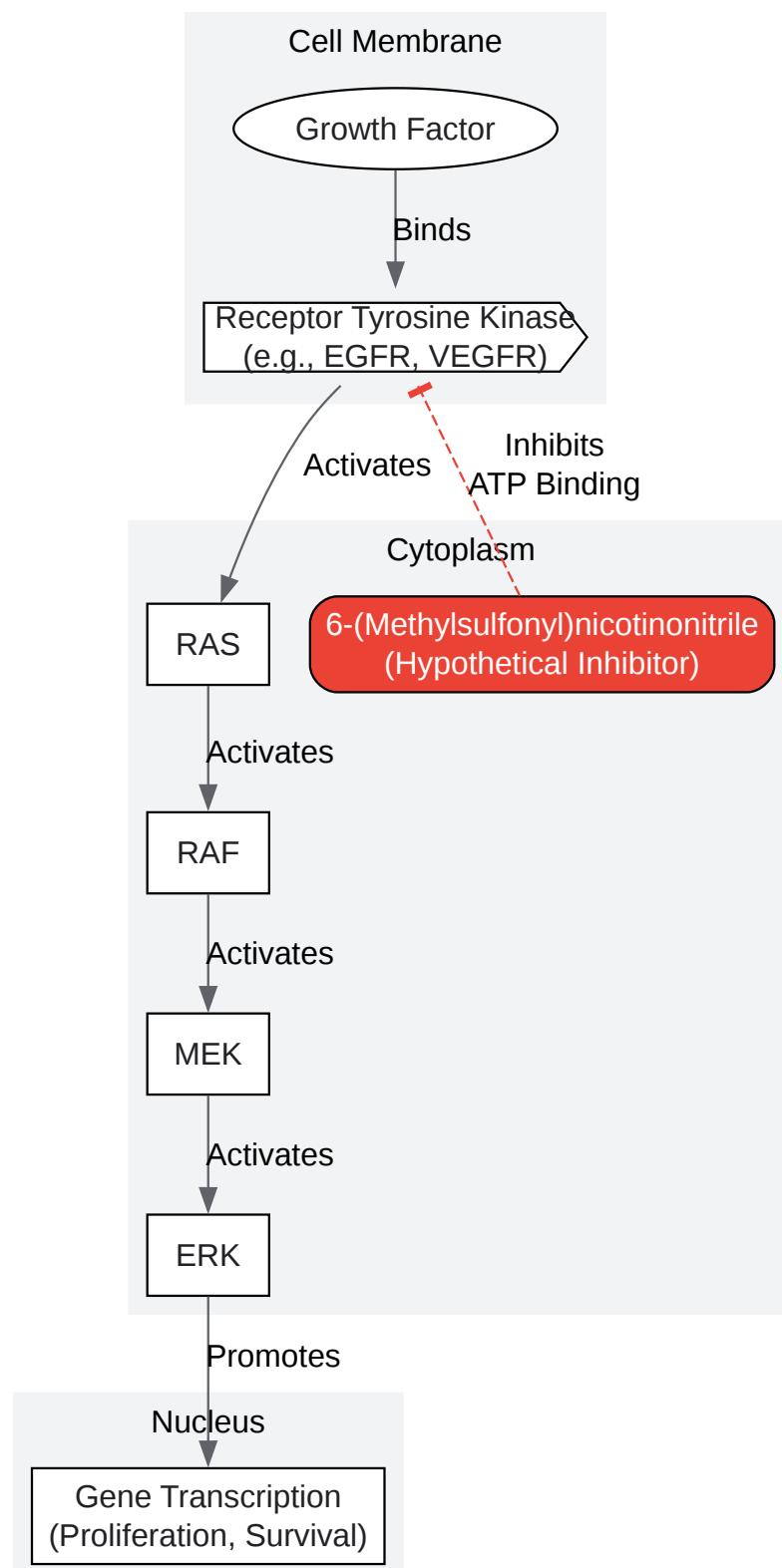
Spectral and Analytical Data

Access to analytical data such as NMR, HPLC, and LC-MS is often available from chemical suppliers.^[1] While specific spectra for this compound were not found in the search results, general characteristics can be anticipated.

- ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl group of the sulfonyl moiety. The chemical shifts and coupling patterns of the aromatic protons would be key to confirming the substitution pattern.
- ¹³C NMR: The spectrum would display distinct signals for the nitrile carbon, the carbons of the pyridine ring, and the methyl carbon. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile and methylsulfonyl groups.

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (182.20 g/mol).

Biological Activity and Potential Applications


The nicotinonitrile scaffold is a key feature in many biologically active compounds, suggesting potential applications for **6-(Methylsulfonyl)nicotinonitrile** in drug discovery.

Antiproliferative and Anticancer Activity: Nicotinonitrile derivatives have demonstrated a wide range of pharmacological activities, including antiproliferative, anti-inflammatory, antioxidant, and antibacterial effects.^{[6][7]} Several studies have highlighted their potential as anticancer agents.^{[1][5]}

Tyrosine Kinase Inhibition: A significant area of research for nicotinonitrile derivatives is their role as kinase inhibitors. Certain novel nicotinonitrile compounds have been shown to induce apoptosis and inhibit tyrosine kinases (TK), which are crucial mediators in cell signaling pathways that are often dysregulated in cancer.^[5] Inhibition of these kinases can arrest the cell cycle and lead to cancer cell death.^[5] The methylsulfonyl group, being a strong electron-withdrawing group, may influence the binding affinity of the molecule to target enzymes.

Conceptual Signaling Pathway:

The diagram below illustrates a simplified, hypothetical signaling pathway where a nicotinonitrile-based inhibitor, such as **6-(Methylsulfonyl)nicotinonitrile**, could exert its anticancer effects through the inhibition of a receptor tyrosine kinase (RTK).

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a tyrosine kinase pathway by **6-(Methylsulfonyl)nicotinonitrile**.

Safety and Handling

Based on safety data for this and closely related compounds, **6-(Methylsulfonyl)nicotinonitrile** should be handled with care in a laboratory setting.

Hazard Classification:

- Signal Word: Warning[2][8]

Hazard Statements:

- H302: Harmful if swallowed[2]
- H315: Causes skin irritation[4][8]
- H319: Causes serious eye irritation[4][8]
- H335: May cause respiratory irritation[4][8]
- H402: Harmful to aquatic life[4][8]

Precautionary Measures: A comprehensive set of precautionary statements applies, including: [2][4][8]

- P261: Avoid breathing dust.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

6-(Methylsulfonyl)nicotinonitrile is a chemical compound with properties that make it an interesting candidate for further investigation in medicinal chemistry, particularly in the development of kinase inhibitors for anticancer therapies. Its synthesis is achievable through standard organic chemistry techniques, and its handling requires adherence to established safety protocols for irritant and harmful substances. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [6-(Methylsulfonyl)nicotinonitrile chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1315477#6-methylsulfonyl-nicotinonitrile-chemical-properties\]](https://www.benchchem.com/product/b1315477#6-methylsulfonyl-nicotinonitrile-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com